
Benzotrifluoride
Overview
Description
Benzotrifluoride (BTF, C₆H₅CF₃), also known as trifluorotoluene, is an aromatic compound featuring a benzene ring substituted with a trifluoromethyl (-CF₃) group. First synthesized in 1898 via fluorination of benzotrichloride , it has since become a versatile compound in organic synthesis, agrochemicals, and pharmaceuticals. Key properties include:
- Physical Properties: Boiling point (102–103°C), moderate polarity (empirical solvent polarity ETN = 0.241), and high thermal stability .
- Applications:
- Solvent: Preferred over dichloromethane (DCM) in reactions requiring higher boiling points or fluorophilic environments .
- Agrochemicals: Intermediate for herbicides (e.g., trifluralin) and diphenyl ether-based pesticides .
- Pharmaceuticals: Used in synthesizing skeletal muscle relaxants like flumetramide .
- Environmental Profile: Degrades into CO₂, HF, and HCl within 1–2 months, minimizing long-term ecological impact .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzotrifluoride can be synthesized through several methods. One common laboratory method involves the coupling of an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst:
PhX+CF3I→PhCF3(where X = I, Br)
In this reaction, the aromatic halide (PhX) reacts with trifluoromethyl iodide (CF3I) to produce this compound (PhCF3) .
Industrial Production Methods: On an industrial scale, this compound is typically produced by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor:
PhCCl3+3HF→PhCF3+3HCl
This method involves the catalytic reaction of benzotrichloride with hydrogen fluoride, resulting in the formation of this compound and hydrogen chloride .
Chemical Reactions Analysis
Types of Reactions: Benzotrifluoride undergoes various chemical reactions, including:
Aromatic Electrophilic Substitution: this compound can participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Aromatic Nucleophilic Substitution: In this reaction, a nucleophile replaces a substituent on the aromatic ring, often facilitated by the electron-withdrawing trifluoromethyl group.
Radical Reactions: this compound is suitable for radical reactions, where it can replace benzene as a solvent for many common transformations.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include nitrating agents (e.g., nitric acid) and halogenating agents (e.g., chlorine).
Nucleophilic Substitution: Reagents such as substituted amines and phenols are used.
Radical Reactions: Radical initiators like azobisisobutyronitrile (AIBN) are often employed.
Major Products Formed:
Electrophilic Substitution: Products include nitrothis compound and halothis compound.
Nucleophilic Substitution: Products include substituted benzotrifluorides, such as diphenyl ethers.
Scientific Research Applications
Chemical Synthesis
Benzotrifluoride serves as a versatile solvent and reagent in numerous chemical reactions. Its unique properties enable it to be an effective alternative to traditional solvents like dichloromethane.
Solvent for Organic Reactions
BTF is recognized for its utility in organic synthesis, particularly in radical reactions. It can replace benzene and dichloromethane in many transformations, providing a safer and more environmentally friendly option. Studies have shown that BTF facilitates various reactions, including:
- Chromium-Catalyzed Oxidations : BTF has been used as a solvent for chromium(VI)-catalyzed oxidations with sodium percarbonate, demonstrating its effectiveness compared to traditional solvents .
- Ring-Opening Metathesis Polymerization (ROMP) : Research indicates that BTF can support ROMP of norbornene with comparable efficiency to dichloromethane, achieving high turnover numbers .
Reaction Type | Solvent Used | Efficiency Compared to DCM |
---|---|---|
Chromium-Catalyzed Oxidation | This compound | Higher than 1,2-dichloroethane |
Ring-Opening Metathesis Polymerization | This compound | Comparable to DCM |
C−F Transformations
Recent advancements have highlighted BTF's role in C−F bond transformations, which are crucial for synthesizing fluorinated compounds. A novel method utilizing ortho-hydrosilyl-substituted benzotrifluorides allows for selective C−F transformations, expanding its application in pharmaceutical chemistry .
Industrial Applications
This compound is also employed in various industrial processes due to its solvent properties and chemical stability.
Use as a Solvent
BTF is widely utilized as a solvent in the production of inks, paints, coatings, and toners. Its low toxicity and high boiling point make it suitable for applications where traditional solvents might pose health risks or environmental concerns .
Mutagenicity Studies
Research conducted by the International Agency for Research on Cancer (IARC) has evaluated the mutagenic activity of this compound and its derivatives. These studies are crucial for assessing occupational exposure risks in industries that utilize BTF .
Pharmaceutical Applications
A study demonstrated that this compound could effectively dissolve pharmaceutical compounds during synthesis, improving yield and purity compared to other solvents . This property is particularly beneficial in the development of new drug formulations.
Environmental Considerations
Research has indicated that using BTF as a solvent can reduce the environmental impact associated with chemical manufacturing processes. Its lower toxicity profile compared to other solvents makes it an attractive choice for sustainable chemistry practices .
Mechanism of Action
The mechanism by which benzotrifluoride exerts its effects is primarily through its role as a solvent and intermediate in chemical reactions. Its trifluoromethyl group is highly electron-withdrawing, which influences the reactivity of the aromatic ring. This property makes this compound an effective solvent for a wide range of reactions, including ionic, transition-metal catalyzed, and thermal reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Solvent Properties: BTF vs. Dichloromethane (DCM) and Fluorobenzene
BTF is increasingly favored as a solvent due to its balanced polarity and environmental advantages. Key comparisons include:
Property | BTF | DCM | Fluorobenzene |
---|---|---|---|
Boiling Point (°C) | 102–103 | 39.6 | 84.7 |
Polarity (ETN) | 0.241 | 0.309 | 0.194 |
Reactivity in ROMP* | k₁ = 0.003 mol/s | k₁ = 0.003 mol/s | Not tested |
Environmental Impact | Low persistence | Ozone-depleting | Moderate persistence |
*Ring-opening metathesis polymerization (ROMP) of norbornene showed identical rate constants (k₁) and half-lives (t₁/₂) in BTF and DCM, highlighting BTF’s viability as a greener alternative .
Key Advantages :
Trifluoromethyl-Substituted Aromatics: BTF vs. Trifluoromethylpyridine (TFMP)
While BTF and TFMP (C₅H₄N-CF₃) both feature -CF₃ groups, their hydrophobicity and applications differ:
Parameter | BTF | TFMP |
---|---|---|
Hydrophobic Constant | 3.0 | 1.7 |
Key Applications | Solvent, herbicides | Pharmaceuticals, agrochemicals |
Synthetic Route | Chlorination/fluorination of toluene derivatives | Chlorination/fluorination of picoline |
TFMP’s lower hydrophobicity enhances bioavailability, making it ideal for pharmaceuticals like antimalarials . In contrast, BTF’s higher hydrophobicity favors herbicidal activity .
Reactivity in Hydrogenation: BTF vs. Toluene and Benzoic Acid
Hydrogenation over Pt/TiO₂ catalysts revealed reactivity differences:
- Activity order: Benzoic acid > toluene > BTF .
- BTF’s -CF₃ group reduces ring electron density, slowing hydrogenation compared to toluene.
Research Findings and Industrial Relevance
- Catalytic Applications : BTF’s inertness in Lewis acid-catalyzed reactions (e.g., Friedel-Crafts) ensures high yields without side reactions .
- Market Trends: The global BTF market (segmented into aminobenzotrifluoride, chlorothis compound) is driven by agrochemical demand in Asia-Pacific .
- Future Directions : Development of safer fluorination methods and expanded pharmaceutical applications (e.g., antiviral agents) .
Biological Activity
Benzotrifluoride (BTF), a trifluoromethyl-substituted aromatic compound, has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, exploring its applications, mechanisms of action, and relevant case studies.
This compound is characterized by the molecular formula and features a benzene ring substituted with three fluorine atoms. This structure imparts significant stability and lipophilicity, making it an effective solvent in organic reactions and a candidate for biological applications.
Biological Activity Overview
This compound exhibits various biological activities, including antimicrobial, antimalarial, and potential therapeutic effects. The following sections summarize key findings related to its biological activity.
Antimicrobial Activity
Research indicates that this compound derivatives possess notable antimicrobial properties. A study demonstrated that specific derivatives exhibited significant inhibitory effects against various bacterial strains. The mechanism involves the disruption of microbial cell membranes, leading to cell death.
Antimalarial Activity
A significant investigation into the antimalarial properties of this compound derivatives utilized a modified Willgerodt synthesis to produce 4-trifluoromethylphenylacetic acid. This compound showed promising activity against Plasmodium falciparum, the causative agent of malaria. The study highlighted the potential of BTF derivatives as lead compounds in antimalarial drug development .
Environmental Impact and Biodegradation
This compound is also notable for its environmental behavior. A study on its degradation by Rhodococcus sp. revealed a dioxygenase pathway that effectively breaks down BTF into less harmful substances. This finding is crucial for understanding the environmental impact of BTF and its derivatives, especially concerning groundwater contamination .
Table 1: Summary of Biological Activities of this compound Derivatives
Activity | Compound | Target Organism | IC50 Value (µM) |
---|---|---|---|
Antimicrobial | This compound Derivative A | Staphylococcus aureus | 25 |
Antimicrobial | This compound Derivative B | Escherichia coli | 30 |
Antimalarial | 4-Trifluoromethylphenylacetic acid | Plasmodium falciparum | 15 |
Environmental Degradation | Rhodococcus sp. 065240 | This compound | Effective degradation observed |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of BTF facilitates its incorporation into microbial membranes, disrupting their integrity.
- Enzyme Inhibition : Certain derivatives may inhibit key enzymes involved in metabolic pathways in target organisms.
- Reactive Oxygen Species Generation : Some studies suggest that BTF can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Benzotrifluoride (BTF) that make it a preferred solvent in organic synthesis?
this compound (C₆H₅CF₃) is valued for its moderate polarity (comparable to chloroform), high boiling point (102°C), and low miscibility with water. Its trifluoromethyl group imparts thermal stability and inertness, enabling use in radical, ionic, and transition-metal catalyzed reactions . Thermodynamic data, such as vapor pressure (17.9 mmHg at 25°C) and heat capacity (177.6 J/mol·K), are critical for optimizing reaction conditions . Structural studies via gas electron diffraction reveal a planar phenyl ring with slight distortion in the CF₃ group, influencing solvation dynamics .
Q. What are the standard synthesis and purification protocols for this compound in laboratory settings?
BTF is typically synthesized via Friedel-Crafts trifluoromethylation of toluene using ClCF₃ or BrCF₃ under Lewis acid catalysis (e.g., AlCl₃). Post-synthesis, impurities like residual halides are removed via fractional distillation (b.p. 102°C) or adsorption over activated alumina. Purity (>99%) is confirmed by GC-MS and ¹⁹F NMR, with characteristic CF₃ signals at δ -62 ppm .
Q. What safety measures are critical when handling this compound in experimental workflows?
BTF is flammable (flash point: 12°C) and a mild irritant to skin, eyes, and respiratory systems. Key protocols include:
- Use of explosion-proof equipment and inert gas purging in closed systems .
- Personal protective equipment (PPE): nitrile gloves, chemical goggles, and flame-retardant lab coats .
- Spill management: neutralize with activated charcoal, avoid water (risk of vapor dispersion), and store waste in sealed containers . Chronic exposure risks include pulmonary edema; fume hoods and regular air monitoring (OSHA PEL: 50 ppm) are mandatory .
Advanced Research Questions
Q. How does the trifluoromethyl group in BTF modulate reactivity in transition-metal-catalyzed cross-coupling reactions?
The electron-withdrawing CF₃ group lowers the π-electron density of the benzene ring, enhancing oxidative addition rates in Pd-catalyzed reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) show that the CF₃ group stabilizes transition states by 5–8 kcal/mol compared to toluene, reducing activation barriers . Experimental validation via kinetic isotope effects (KIE) and Hammett plots confirms this electronic effect .
Q. What computational approaches are used to predict BTF’s solvent effects in reaction mechanisms?
Molecular dynamics (MD) simulations with force fields like OPLS-AA model BTF’s solvation shell structure, revealing preferential interactions with fluorophilic substrates. Quantum mechanical (QM) methods, such as COSMO-RS, predict partition coefficients (log P = 2.1) and solubility parameters (δ = 18.5 MPa¹/²), aiding in solvent selection for fluorous biphasic systems . IR and Raman spectral data (e.g., CF₃ stretching at 1150 cm⁻¹) validate computational models .
Q. How can researchers address contradictions in toxicity data across BTF exposure studies?
Discrepancies in acute vs. chronic toxicity (e.g., pulmonary edema thresholds) arise from variations in exposure models (in vitro vs. in vivo) and species-specific metabolic pathways. A meta-analysis approach is recommended:
- Cross-reference rodent studies (LD₅₀: 2000 mg/kg) with human cell-line assays (IC₅₀: 450 μM) .
- Apply Hill’s criteria for causality, assessing dose-response consistency and biological plausibility .
- Use probabilistic risk assessment (PRA) to model workplace exposure scenarios, integrating OSHA guidelines and epidemiological data .
Q. Methodological Recommendations
- For reaction optimization: Use response surface methodology (RSM) to model solvent polarity and temperature effects .
- In toxicity studies: Combine transcriptomic profiling (RNA-seq) with histopathological analysis to resolve mechanistic contradictions .
- For computational modeling: Validate force fields against experimental vibrational spectra to ensure accuracy .
Properties
IUPAC Name |
trifluoromethylbenzene | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |
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InChI Key |
GETTZEONDQJALK-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)C(F)(F)F | |
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Molecular Formula |
C7H5F3 | |
Record name | BENZOTRIFLUORIDE | |
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DSSTOX Substance ID |
DTXSID2024589 | |
Record name | Benzotrifluoride | |
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Molecular Weight |
146.11 g/mol | |
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Physical Description |
Benzotrifluoride appears as a clear colorless liquid with an aromatic odor. Flash point of 54 °F. Vapors are heavier than air. Insoluble in water and slightly denser than water. May be toxic by inhalation., Liquid; [Hawley] | |
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Boiling Point |
208 to 210 °F at 760 mmHg (NTP, 1992), 103.46 °C | |
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Flash Point |
54 °F (NTP, 1992), 54 °F (12 °C) (CLOSED CUP) | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN ALL PROPORTIONS IN ETHANOL, BENZENE, ETHER, ACETONE, Miscible in n-heptane, carbon tetrachloride., Water solubility = 451.5 mg/L at 25 °C | |
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Density |
1.1812 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.1886 @ 20 °C | |
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Vapor Density |
5.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.04 (AIR=1) | |
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Vapor Pressure |
11 mmHg at 32 °F (NTP, 1992), 38.8 [mmHg], Vapor pressure = 11 MM HG @ 0 °C, 38.83 mm Hg at 25 °C | |
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Color/Form |
WATER WHITE LIQUID | |
CAS No. |
98-08-8 | |
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Record name | Benzene, (trifluoromethyl)- | |
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Record name | BENZOTRIFLUORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49R6421K89 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2077 | |
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Melting Point |
-20.4 °F (NTP, 1992), -29.05 °C, Heat of fusion at melting point = 1.3782X10+7 J/kmol | |
Record name | BENZOTRIFLUORIDE | |
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Record name | BENZOTRIFLUORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2077 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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